1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H19NO·HCl It is known for its unique structure, which includes a cyclohexane ring bonded to a methoxy-substituted phenyl ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 3-methoxybenzyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and drying processes. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
3-Methoxyeticyclidine (3-MeO-PCE): Similar structure with an ethyl group instead of a cyclohexane ring.
N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine hydrochloride: Similar structure with an ethyl group attached to the amine.
1-(3-Methoxyphenyl)cyclopropan-1-amine hydrochloride: Similar structure with a cyclopropane ring instead of a cyclohexane ring.
Uniqueness: 1-(3-Methoxyphenyl)cyclohexan-1-amine hydrochloride is unique due to its specific cyclohexane ring structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity, binding affinity, and overall pharmacological profile compared to similar compounds .
Properties
Molecular Formula |
C13H20ClNO |
---|---|
Molecular Weight |
241.76 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13;/h5-7,10H,2-4,8-9,14H2,1H3;1H |
InChI Key |
NKLOFEKZVVGNHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.